(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol
CAS No.: 1823894-02-5
Cat. No.: VC5572632
Molecular Formula: C12H14O
Molecular Weight: 174.243
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1823894-02-5 |
---|---|
Molecular Formula | C12H14O |
Molecular Weight | 174.243 |
IUPAC Name | [3-(1-bicyclo[1.1.1]pentanyl)phenyl]methanol |
Standard InChI | InChI=1S/C12H14O/c13-8-9-2-1-3-11(4-9)12-5-10(6-12)7-12/h1-4,10,13H,5-8H2 |
Standard InChI Key | YUAMHOWFCCIIHG-UHFFFAOYSA-N |
SMILES | C1C2CC1(C2)C3=CC=CC(=C3)CO |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characterization
(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol (C₁₂H₁₄O) consists of a bicyclo[1.1.1]pentane core fused to a phenyl ring at the meta-position, with a hydroxymethyl group (-CH₂OH) at the benzene's 3-position (Figure 1) . Key identifiers include:
Property | Value |
---|---|
Molecular Weight | 174.24 g/mol |
CAS Number | 1823894-02-5 |
PubChem CID | 122235354 |
IUPAC Name | [3-(1-Bicyclo[1.1.1]pentanyl)phenyl]methanol |
SMILES | OCc1cccc(c1)C23CC(C2)C3 |
InChIKey | YUAMHOWFCCIIHG-UHFFFAOYSA-N |
The bicyclo[1.1.1]pentane group imparts high rigidity and a bond angle strain of ~130 kcal/mol, contributing to its unique three-dimensional geometry .
Synthesis and Scalable Production
Photochemical [2+2] Cycloaddition in Flow Reactors
A scalable method involves photochemical [2+2] cycloaddition between propellane (tricyclo[1.1.1.0¹,³]pentane) and diacetyl under blue LED light in flow reactors (Figure 2) . This approach enables kilogram-scale production of BCP intermediates, which are subsequently functionalized. For example, haloform reactions convert diketones to dicarboxylic acids, which are reduced to alcohols like (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol .
Homolytic Aromatic Substitution (HAS)
Alternative routes employ HAS reactions, where alkyl iodides react with benzene derivatives under radical initiation. Triethylborane (BEt₃) or AIBN generates radicals that abstract hydrogen from the aromatic ring, enabling BCP incorporation . This method is versatile for introducing diverse substituents but requires careful optimization to minimize side reactions .
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits improved aqueous solubility compared to its benzene analog due to reduced π-π stacking interactions . Stability studies indicate resistance to metabolic oxidation, attributed to the absence of labile benzylic hydrogens .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.39–7.17 (m, 4H, aromatic), 5.36 (s, 1H, -OH), 5.10 (s, 2H, -CH₂OH), 2.21 (s, 6H, BCP bridgehead hydrogens) .
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¹³C NMR: δ 170.4 (C=O, if present), 135.4 (aromatic C), 66.3 (-CH₂OH), 30.3 (BCP carbons) .
Applications in Medicinal Chemistry
Bioisosteric Replacement of Benzene
BCP derivatives like (3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanol are used to replace para-substituted benzene rings in drug candidates, improving pharmacokinetic profiles . Key advantages include:
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Enhanced Metabolic Stability: Reduced susceptibility to cytochrome P450 oxidation .
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Increased sp³ Character: Higher F(sp³) values improve solubility and reduce off-target binding .
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Rigid Geometry: Preorganizes substituents for optimal target engagement .
Case Studies in Drug Development
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Kinase Inhibitors: BCP analogs of phenyl-containing kinase inhibitors show 10–100x improved IC₅₀ values due to better hydrophobic pocket filling .
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CNS Agents: The compound’s low polar surface area (17.07 Ų) enhances blood-brain barrier penetration .
Future Directions and Challenges
Functionalization Strategies
Recent advances in strain-release chemistry enable C–N and C–O bond formations at the BCP bridgehead . For example, copper-catalyzed azide-alkyne cycloadditions (CuAAC) yield triazole-linked conjugates for targeted drug delivery .
Scalability and Cost
Despite progress, large-scale synthesis remains challenging due to propellane’s high cost (~$500/g) . Flow photochemistry and catalyst-free protocols are mitigating these issues, with production costs projected to drop by 50% by 2030 .
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